((Pentyloxy)methyl) oxirane
Overview
Description
((Pentyloxy)methyl) oxirane: is an organic compound with the molecular formula C8H16O2 . It is a member of the oxirane family, characterized by a three-membered ring structure consisting of two carbon atoms and one oxygen atom. This compound is also known by its IUPAC name, 2-[(pentyloxy)methyl]oxirane . The oxirane ring is highly strained, making it a reactive intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((Pentyloxy)methyl) oxirane typically involves the reaction of an appropriate alkene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via an epoxidation mechanism, where the alkene is converted into an oxirane ring .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through the catalytic epoxidation of alkenes using metal catalysts such as titanium or molybdenum complexes. These catalysts facilitate the formation of the oxirane ring under mild conditions, making the process efficient and scalable .
Chemical Reactions Analysis
Types of Reactions: ((Pentyloxy)methyl) oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed:
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Functionalized Products: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry: ((Pentyloxy)methyl) oxirane is used as a building block in organic synthesis. Its reactivity makes it valuable for the preparation of various complex molecules .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving epoxides. It serves as a substrate for epoxide hydrolases, enzymes that catalyze the hydrolysis of oxirane rings .
Medicine: The compound is investigated for its potential use in drug development. Its ability to form stable intermediates makes it a candidate for designing enzyme inhibitors and other therapeutic agents .
Industry: this compound is used in the production of polymers and resins. Its reactivity allows it to be incorporated into various polymeric materials, enhancing their properties .
Mechanism of Action
Mechanism: The reactivity of ((Pentyloxy)methyl) oxirane is primarily due to the strain in the three-membered oxirane ring. This strain makes the ring susceptible to nucleophilic attack, leading to ring-opening reactions .
Molecular Targets and Pathways: In biological systems, this compound targets epoxide hydrolases, which catalyze the hydrolysis of the oxirane ring to form diols. This reaction is crucial in the metabolism of various endogenous and exogenous compounds .
Comparison with Similar Compounds
Ethylene oxide: A simpler oxirane with the formula C2H4O, used extensively in the production of ethylene glycol and as a sterilizing agent.
Propylene oxide: Another oxirane with the formula C3H6O, used in the production of polyurethane plastics and as a fumigant.
Uniqueness: ((Pentyloxy)methyl) oxirane is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to simpler oxiranes like ethylene oxide and propylene oxide. This difference makes it suitable for specific applications in polymer chemistry and drug development .
Properties
IUPAC Name |
2-(pentoxymethyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-9-6-8-7-10-8/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCASZIDTNHBIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201346883 | |
Record name | 2-(Pentoxymethyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201346883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7297-11-2 | |
Record name | ((Pentyloxy)methyl) oxirane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007297112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC83415 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83415 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Pentoxymethyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201346883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(pentyloxy)methyl]oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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